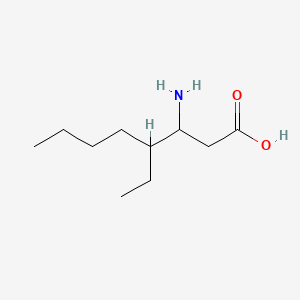

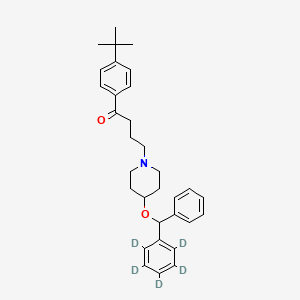

Gefitinib-d3

Vue d'ensemble

Description

Gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .

Synthesis Analysis

The synthesis of gefitinib started with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which underwent chlorination by phosphorus oxychloride to give a product. The produced 4-chloroquinazoline was reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol (i-ProOH) to give the final product . In another study, a nanocarrier for the anticancer drug gefitinib was synthesized using a microfluidic chip. Chitosan and alginate natural polymers were utilized for the synthesis of the nanocarrier .

Molecular Structure Analysis

The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches on a druggable proteome database . The analysis of the crystal structure of this dimer revealed a three-dimensional isostructurality with the already reported form .

Chemical Reactions Analysis

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It blocks the proliferation of downstream signals that prevent cancer cells from proliferating by inhibiting tyrosine phosphorylation of the epidermal growth factor receptor .

Physical and Chemical Properties Analysis

Gefitinib is a well-tolerated treatment for advanced NSCLC. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable .

Applications De Recherche Scientifique

1. Surmonter la résistance aux médicaments dans le cancer du poumon non à petites cellules (CPNPC) Gefitinib est utilisé dans le traitement du CPNPC. Cependant, une résistance aux médicaments peut survenir. Des recherches ont montré que le sélumétinib peut surmonter la résistance primaire et acquise au géfitinib en régulant MIG6/STAT3 dans le CPNPC . Le sélumétinib a inhibé de manière synergique la prolifération du CPNPC avec le géfitinib et a amélioré l'aptitude du géfitinib à induire l'apoptose et à inhiber la migration dans les lignées cellulaires de cancer du poumon résistantes au géfitinib .

Amélioration de l'absorption/biodisponibilité orale

Gefitinib est un médicament antitumoral peu soluble dans l'eau, qui présente une faible absorption/biodisponibilité après administration orale. Une étude a été menée pour développer des dispersions solides (SD) de Gefitinib en utilisant différents supports et différentes techniques afin d'améliorer sa dissolution et son absorption/biodisponibilité orale . Les résultats ont indiqué une amélioration significative de divers paramètres pharmacocinétiques du Gefitinib à partir d'une SD optimisée par rapport au Gefitinib pur .

Éradication de la tumeur pulmonaire

La cocristallisation du Gefitinib a été étudiée pour son potentiel à éradiquer les tumeurs pulmonaires en déséquilibrant les dommages/réparations de l'ADN . Cette approche pourrait potentialiser l'administration orale à dose unique pour l'éradication des tumeurs pulmonaires .

Mécanisme D'action

Target of Action

Gefitinib-d3 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . It plays a crucial role in cell growth and proliferation .

Mode of Action

This compound is a type of targeted cancer drug known as a tyrosine kinase inhibitor (TKI) . It works by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This compound binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking signal transduction and resulting in the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound blocks the signals that tell cancer cells to grow . This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Pharmacokinetics

This compound is extensively metabolized in the body . It reaches the maximum plasma level relatively fast and is distributed extensively . The compound undergoes extensive biotransformation and is predominantly excreted in feces, with less than 7% excreted in the urine . The major enzyme involved in the metabolism of this compound is CYP3A4 .

Result of Action

The molecular effect of this compound is the inhibition of the EGFR tyrosine kinase, which leads to the blocking of signal transduction . This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . On a cellular level, this compound selectively targets the mutant proteins in malignant cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The use of this compound is predicted to present an insignificant risk to the environment . The environmental risk is based on the Predicted Environmental Concentration (PEC) and the Predicted No Effect Concentration (PNEC) ratio

Safety and Hazards

Orientations Futures

The discovery of the monoclonal antibody trastuzumab almost 25 years ago revolutionized treatment and drug development for HER2 + breast cancer. Here, Swain et al. review the current standard of care for HER2 + breast cancer, describe mechanisms of drug resistance and focus on next-generation platforms and therapies for the treatment of this disease .

Analyse Biochimique

Biochemical Properties

Gefitinib-d3 interacts with various enzymes and proteins, primarily the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction disrupts the signaling pathways that promote cell growth and proliferation, leading to the inhibition of cancer cell growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EGFR signaling pathway, leading to the suppression of downstream pathways such as MAPK and AKT, which are crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to the ATP-binding site of EGFR, it inhibits the activation of the receptor, thereby preventing the initiation of downstream signaling pathways that promote cell growth and proliferation .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Lower doses can effectively inhibit tumor growth, while higher doses may lead to toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A5 and CYP2D6, which play a role in its metabolism . It also affects metabolic flux and metabolite levels, as seen in its impact on lipid metabolism and cholesterol biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters such as the ATP-binding cassette and the solute carrier superfamily . These interactions can affect the localization or accumulation of this compound within cells.

Subcellular Localization

It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion oncoproteins .

Propriétés

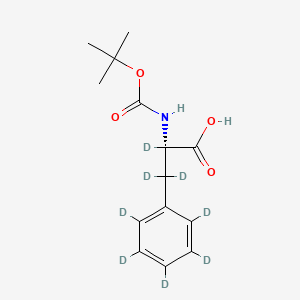

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gefitinib-d3 involves the introduction of deuterium atoms at specific positions in the Gefitinib molecule. This can be achieved through selective deuteration reactions using deuterated reagents. The starting material, Gefitinib, is first subjected to a series of protection and deprotection reactions to selectively introduce deuterium atoms at specific positions. The final product, Gefitinib-d3, is obtained after purification and characterization.", "Starting Materials": [ "Gefitinib", "Deuterated reagents" ], "Reaction": [ "Protection of the amine group with Boc anhydride", "Selective deprotection of the 4-methoxy group with boron tribromide", "Reduction of the nitro group to an amine using palladium on carbon and hydrogen gas", "Selective deuteration at specific positions using deuterated reagents", "Removal of the Boc protecting group using trifluoroacetic acid", "Purification and characterization of the final product, Gefitinib-d3" ] } | |

Numéro CAS |

1173976-40-3 |

Formule moléculaire |

C22H24ClFN4O3 |

Poids moléculaire |

449.926 |

Nom IUPAC |

N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |

Clé InChI |

XGALLCVXEZPNRQ-FIBGUPNXSA-N |

SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |

Synonymes |

N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine; Iressa-d3; ZD 1839-d3; |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)